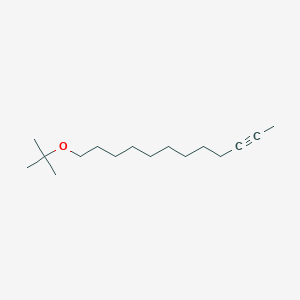

2-Dodecyne, 12-(1,1-dimethylethoxy)-

Description

Properties

CAS No. |

159898-73-4 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

12-[(2-methylpropan-2-yl)oxy]dodec-2-yne |

InChI |

InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h7-15H2,1-4H3 |

InChI Key |

HVCQGLVNXOCUPG-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCCCCCCOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Halogenation-Alkylation Strategy

Alternative Pathways

Elimination from Vicinal Dihalides

Treatment of 1,2-dibromo-12-(tert-butoxy)dodecane with KNH₂/NH₃ induces double dehydrohalogenation to form the alkyne. This method is less favored due to poor regioselectivity and low yields (<40%) in long-chain systems.

Reductive Alkylation

Sodium cyanoborohydride reduces imines derived from propargylamine and 12-(tert-butoxy)dodecanal, but competing reduction of the alkyne limits utility.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Halogenation-Alkylation | 70–80 | High | Moderate | $$ |

| Sonogashira Coupling | 50–60 | Medium | Low | $$$ |

| Elimination | <40 | Low | Poor | $ |

Key Observations :

- The halogenation-alkylation route balances yield and scalability.

- Sonogashira coupling is hindered by the inefficiency of alkyl halides in cross-couplings.

Industrial-Scale Considerations

Large-scale synthesis faces two primary hurdles:

- Solubility : Long-chain intermediates require polar aprotic solvents (e.g., DMF, THF), increasing costs.

- Purification : Column chromatography is impractical; distillation or crystallization is preferred.

Patent US5599848A highlights the use of acetal protection to improve reaction efficiency in similar systems. For example, masking the alkyne as a silyl ether (e.g., TMS-protected) could prevent side reactions during tert-butoxy installation.

Emerging Techniques

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer for exothermic reactions (e.g., Grignard formation). A microreactor could improve the halogenation-alkylation pathway’s safety and yield.

Enzymatic Catalysis

Lipases catalyze etherification in aqueous media, potentially replacing harsh bases in tert-butoxy group synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 2-Dodecyne, 12-(1,1-dimethylethoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .

Medicine: Its unique structural features make it a valuable scaffold for the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets. The triple bond in the compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The tert-butoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Molecular Targets and Pathways:

Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving alkynes.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : The preparation of tert-butoxy-substituted alkynes requires stringent anhydrous conditions, akin to acetyl chloride-mediated esterifications .

- Spectroscopic Data : Mass spectral libraries (e.g., NIST) provide reference fragmentation patterns for tert-butoxy compounds, aiding in structural confirmation .

- Unresolved Issues: Limited data exist on the environmental persistence or biodegradability of long-chain tert-butoxy alkynes, necessitating further study.

Q & A

Q. Q1: What are the optimal synthetic routes for 2-Dodecyne, 12-(1,1-dimethylethoxy)-, and how can side reactions be minimized during tert-butoxycarbonylation?

A: The synthesis of tert-butoxycarbonyl (Boc)-protected compounds often involves reagents like 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile ( ). For 2-Dodecyne derivatives, the tert-butoxy group at the terminal position requires regioselective protection. A two-step approach is recommended:

Alkyne Functionalization : Introduce the alkyne moiety via Sonogashira coupling under inert conditions.

Boc Protection : Use Boc-anhydride [(Boc)₂O] with catalytic DMAP in anhydrous THF at 0–5°C to avoid over-alkylation ().

Side Reaction Mitigation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2). Excess Boc reagent can lead to carbamate byproducts; stoichiometric control (1.1 eq) is critical .

Q. Q2: How can researchers validate the molecular structure of 2-Dodecyne, 12-(1,1-dimethylethoxy)- using spectral data?

A: Cross-reference spectral libraries from authoritative databases:

- Mass Spectrometry (MS) : Compare fragmentation patterns with EPA/NIH Mass Spectral Data Base entries for tert-butoxy-cycloalkenes (e.g., m/z 168 for C11H20O derivatives in ).

- NMR : Look for characteristic tert-butyl signals (δ 1.2–1.4 ppm, singlet) and alkyne protons (δ 2.1–2.3 ppm).

- IR : Confirm the presence of a carbonyl stretch (~1700 cm⁻¹ for Boc groups) and alkyne C≡C (~2100 cm⁻¹).

Validation Protocol : Use high-purity solvents and internal standards (e.g., TMS) for reproducibility .

Advanced Research Questions

Q. Q3: How do steric effects influence the reactivity of the tert-butoxy group in catalytic applications of 2-Dodecyne derivatives?

A: The bulky tert-butoxy group induces steric hindrance, affecting:

- Catalytic Activity : Reduces substrate accessibility in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings).

- Regioselectivity : Directs reactions to less hindered sites (e.g., alkyne termini over internal positions).

Experimental Design :

Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs.

X-ray Crystallography : Resolve spatial arrangements (e.g., shows triclinic packing for Boc-protected alanine derivatives).

Data Interpretation : Correlate steric parameters (e.g., Tolman cone angles) with turnover frequencies .

Q. Q4: What strategies resolve contradictions in spectral data for tert-butoxy-alkyne isomers?

A: Contradictions arise due to isomerism (e.g., cyclohexene vs. bicyclo derivatives in ). Resolution Workflow :

Chromatographic Separation : Use HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers.

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Crystallographic Validation : As in , resolve absolute configurations via single-crystal XRD.

Case Study : EPA/NIH Data Base lists multiple C10H14O isomers (); distinguish via NOESY (nuclear Overhauser effect) for spatial proximity analysis .

Q. Q5: How can researchers optimize Boc-deprotection in 2-Dodecyne derivatives for peptide coupling without alkyne degradation?

A: Boc removal typically uses acidic conditions (e.g., TFA/DCM), but alkynes are acid-sensitive. Methodological Solutions :

Mild Deprotection : Use HCl in dioxane (4M, 0°C) to minimize protonation of the alkyne.

In Situ Protection : Temporarily protect the alkyne with trimethylsilyl (TMS) groups before deprotection.

Kinetic Monitoring : Track deprotection via LC-MS; terminate reaction at 90% completion to avoid side reactions.

Validation : Compare yields with/without TMS protection ( highlights Boc-amino acid stability in peptide synthesis) .

Methodological & Analytical Challenges

Q. Q6: What advanced techniques characterize the electronic effects of the tert-butoxy group in 2-Dodecyne derivatives?

A:

- Ultrafast Spectroscopy : Probe charge transfer dynamics using femtosecond transient absorption (e.g., alkyne-to-Boc group interactions).

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing/donating effects.

- NMR Relaxation Studies : Quantify steric crowding via T₁/T₂ relaxation times.

Data Integration : Cross-reference with crystallographic data (e.g., ’s triclinic parameters) to correlate structure with electronic properties .

Q. Q7: How can researchers address solubility limitations of 2-Dodecyne derivatives in aqueous reaction systems?

A:

- Co-Solvent Systems : Use THF/H₂O (4:1) or DMSO/water mixtures.

- Micellar Catalysis : Employ nonionic surfactants (e.g., Triton X-100) to enhance dispersion.

- Derivatization : Introduce polar groups (e.g., PEG chains) at non-reactive sites ( demonstrates functionalization of ether-linked aromatics).

Validation : Measure partition coefficients (logP) via shake-flask method before/after modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.